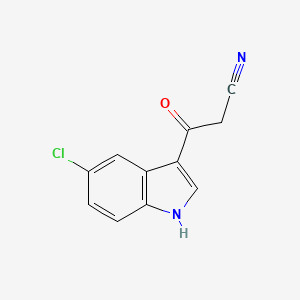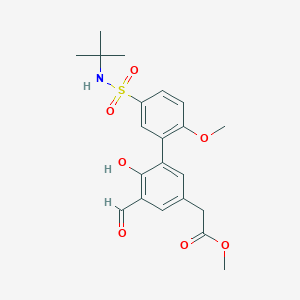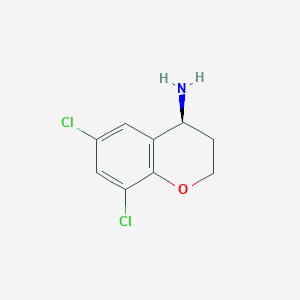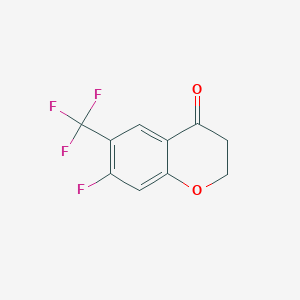
3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a chemical compound that belongs to the indole family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-chloroindole with appropriate reagents to introduce the oxopropanenitrile group. One common method involves the use of a nitrile group donor and a suitable base under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more hydrogenated derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-chloro-1H-indol-3-yl)propan-1-ol
- 3-(3-phenylisoxazol-5-yl)propan-1-ol
- 3-(3-p-tolylisoxazol-5-yl)propan-1-ol
- 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-ol
Uniqueness
3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7ClN2O |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
3-(5-chloro-1H-indol-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H7ClN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2 |
Clé InChI |
MSHYQZUEJFQRFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B13048456.png)





![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13048489.png)
![N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13048494.png)

![tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13048517.png)
![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)


![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)
